F protein, phocine distemper virus
Description
Classification and Biological Context of Phocine Distemper Virus
Phocine distemper virus (PDV) is a pathogenic virus that primarily affects pinnipeds, such as seals. wikipedia.org It belongs to the Morbillivirus genus within the Paramyxoviridae family. wikipedia.orguniprot.org This genus also includes other well-known viruses like measles virus (MeV) and canine distemper virus (CDV). mdpi.commdpi.com PDV is classified as a negative-sense, single-stranded RNA virus. nih.gov Its genome contains six genes that code for essential structural proteins: the nucleocapsid (N), phosphoprotein (P), matrix (M), fusion (F), hemagglutinin (H), and the large polymerase (L) protein. nih.govresearchgate.net
PDV was first identified as the causative agent of a massive die-off of harbor seals (Phoca vitulina) and a smaller number of grey seals (Halichoerus grypus) in Northern Europe in 1988. wikipedia.org A subsequent major epizootic occurred in 2002, also resulting in significant seal mortality. wikipedia.org The virus is known to cause a range of clinical signs, including respiratory distress, fever, and neurological symptoms. wikipedia.org The emergence of PDV and its devastating impact on seal populations have raised concerns about the role of environmental factors, such as pollutants and climate change, in facilitating the spread of the virus to immunologically naive populations. wikipedia.org
Taxonomic Classification of Phocine Distemper Virus
| Level | Classification |
|---|---|
| Realm | Riboviria |
| Kingdom | Orthornavirae |
| Phylum | Negarnaviricota |
| Class | Monjiviricetes |
| Order | Mononegavirales |
| Family | Paramyxoviridae |
| Subfamily | Orthoparamyxovirinae |
| Genus | Morbillivirus |
| Species | Morbillivirus phocae |
This table outlines the formal taxonomic classification of Phocine Distemper Virus. uniprot.org
Overview of Morbillivirus Glycoproteins and Fusion Protein Function
The entry of morbilliviruses like PDV into host cells is a critical process mediated by two key envelope glycoproteins: the attachment protein (H) and the fusion protein (F). nih.govasm.org These proteins work in a coordinated manner to facilitate the fusion of the viral envelope with the host cell membrane, allowing the viral genome to enter the cytoplasm. researchgate.netnih.gov
The attachment (H) protein is responsible for binding to specific receptors on the surface of the host cell. nih.gov For many morbilliviruses, including CDV and MeV, the primary receptors are signaling lymphocyte activation molecule (SLAM or CD150) and nectin-4. nih.govmdpi.com This initial binding event is a crucial determinant of the virus's host range and tissue tropism. nih.gov The H protein exists as a tetramer on the viral surface. researchgate.netplos.org
The fusion (F) protein is a type I transmembrane glycoprotein (B1211001) that exists as a homotrimer. nih.gov It is initially synthesized as an inactive precursor, F0, which is then cleaved by a host cell protease called furin into two disulfide-linked subunits: F1 and F2. researchgate.netnih.gov This cleavage is essential for the F protein's fusogenic activity. researchgate.net The F1 subunit contains a hydrophobic region at its N-terminus known as the fusion peptide, which plays a direct role in merging the viral and cellular membranes. researchgate.net
The fusion process is a complex and tightly regulated cascade of events. Upon binding of the H protein to its cellular receptor, a conformational change is induced in the H protein. plos.org This change, in turn, triggers a series of irreversible conformational changes in the F protein. plos.org This "activation" of the F protein exposes the fusion peptide, which then inserts into the host cell membrane. researchgate.net The F protein then refolds into a stable six-helix bundle structure, a process that drives the apposition and eventual merger of the two membranes, creating a fusion pore through which the viral nucleocapsid can be delivered into the host cell's cytoplasm. nih.govresearchgate.net This mechanism of action, involving the coordinated interplay between the attachment and fusion proteins, is a hallmark of the Paramyxoviridae family. mdpi.comnih.gov
Key Morbillivirus Glycoproteins and Their Functions
| Glycoprotein | Oligomeric State | Primary Function |
|---|---|---|
| Attachment (H) Protein | Tetramer | Binds to host cell receptors, initiating the entry process. nih.govresearchgate.netplos.org |
| Fusion (F) Protein | Trimer | Mediates the fusion of the viral envelope with the host cell membrane. researchgate.netnih.gov |
This table summarizes the key characteristics and roles of the two main glycoproteins involved in morbillivirus entry.
Biochemical analysis has revealed molecular weight differences in the fusion (F) protein between PDV and the closely related canine distemper virus (CDV). nih.gov While the RNA profiles of the two viruses are very similar, nucleotide sequence analysis indicates approximately 70% homology between them. nih.gov
Properties
CAS No. |
149346-80-5 |
|---|---|
Molecular Formula |
C74H100ClN15O14 |
Synonyms |
F protein, phocine distemper virus |
Origin of Product |
United States |
Molecular Biology and Genomic Organization of Phocine Distemper Virus F Protein
F Protein Gene Structure and Expression
The expression of the PDV F protein is a tightly regulated process, governed by its gene structure and the transcriptional machinery of the virus. The F gene is situated within the viral genome, and its expression is coordinated with other viral genes. nih.gov The gene order in PDV is analogous to that of other morbilliviruses, including the closely related Canine Distemper Virus (CDV). nih.gov
| Characteristic | Description |
| mRNA Length | 2206 nucleotides nih.gov |
| Open Reading Frame (ORF) Length | 1893 nucleotides nih.gov |
| Potential Protein Size | 631 amino acids nih.gov |
| Nucleotide Homology with CDV F gene | 66% nih.gov |
Messenger RNA Characteristics and Translation Initiation
The mRNA of the PDV F protein serves as the template for protein synthesis. While specific studies on the capping and polyadenylation of PDV F protein mRNA are limited, it is understood that, like other viral mRNAs, it undergoes these modifications to ensure its stability and efficient translation by the host cell's ribosomes.
Translation initiation of the PDV F protein is a complex process. By analogy with CDV, it is proposed that the translation of the F protein does not begin at the first AUG (start) codon in the mRNA sequence. nih.gov Instead, it is believed to start at the sixth AUG codon, located at nucleotide position 461. nih.gov This results in the synthesis of an F0 precursor protein of 537 amino acids, which is the same size as the F0 protein of CDV. nih.gov This suggests a conserved mechanism of translation initiation between these two closely related morbilliviruses.
Untranslated Regions and Transcriptional Control
The F gene is flanked by untranslated regions (UTRs) which, although not translated into protein, play crucial roles in the regulation of gene expression. The region between the upstream Matrix (M) gene and the F gene in morbilliviruses is notably long and is involved in controlling the transcription of the F gene. nih.gov In PDV, the 5' UTR of the F gene is more similar in length to that of CDV than to measles virus. nih.gov
Transcriptional control of the F gene is essential for modulating viral virulence. The viral RNA-dependent RNA polymerase transcribes the genes sequentially, and the efficiency of re-initiation at the start of each gene determines the level of protein expression. nih.gov The UTRs contain signals that regulate this process. nih.gov Studies on CDV have shown that the M-F untranslated region and the F protein signal peptide work together to control the level of F protein transcription, thereby influencing the virus's ability to cause disease. nih.gov
Deduced Amino Acid Sequence and Subunit Processing
The nucleotide sequence of the F gene's open reading frame allows for the deduction of the amino acid sequence of the F protein. The deduced F protein of PDV shows 83% homology with the F protein of CDV. nih.gov This high degree of similarity in the amino acid sequence points to a conserved structure and function.
F0 Precursor Synthesis and Proteolytic Cleavage
The F protein is initially synthesized as an inactive precursor molecule known as F0. ontosight.ai This precursor must undergo proteolytic cleavage by host cell enzymes to become active. evitachem.com This cleavage is a critical step for the virus to become infectious. In studies of the related CDV, a short-lived precursor to F0, termed PreF0, has been identified, which includes an N-terminal peptide that modulates the stability and activity of the final F protein. nih.gov The cleavage of the F0 precursor is a key event in the maturation of the virus particle.
F1 and F2 Subunit Generation and Fusion Peptide
The proteolytic cleavage of the F0 precursor results in the generation of two disulfide-linked subunits: the larger F1 subunit and the smaller F2 subunit. ontosight.ai This cleavage event exposes a new N-terminus on the F1 subunit, which contains the highly hydrophobic fusion peptide. ontosight.ai The fusion peptide is essential for the primary function of the F protein, which is to mediate the fusion of the viral envelope with the host cell membrane. ontosight.ai Upon binding of the viral attachment protein (H protein) to a host cell receptor, the F protein undergoes a conformational change, leading to the insertion of the fusion peptide into the host cell membrane and initiating the fusion process. ontosight.ai
| Subunit/Peptide | Function |
| F0 Precursor | Inactive precursor of the fusion protein. ontosight.ai |
| F1 Subunit | Larger, C-terminal subunit containing the fusion peptide and transmembrane domain. ontosight.ainih.gov |
| F2 Subunit | Smaller, N-terminal subunit. ontosight.ainih.gov |
| Fusion Peptide | Hydrophobic region at the N-terminus of the F1 subunit that inserts into the host cell membrane. ontosight.ai |
Genetic Diversity and Phylogenetic Relationships of Morbillivirus F Proteins
The fusion (F) protein of morbilliviruses is a critical determinant of viral entry into host cells and a key target for the host immune response. Its genetic sequence, therefore, provides valuable insights into the evolutionary relationships both within and between different morbillivirus species. The study of the F protein's genetic diversity and phylogenetic connections reveals the evolutionary pathways of these pathogens, including the Phocine Distemper Virus (PDV).
Intra-species Genetic Variation of Phocine Distemper Virus F Protein
Phocine distemper virus has been responsible for several major mortality events in seal populations, most notably the epidemics in European harbor seals (Phoca vitulina) in 1988 and 2002. nih.govwur.nlst-andrews.ac.uk Analysis of the viruses from these two outbreaks has provided information on the intra-species genetic variation of PDV.
While phylogenetic analysis of the hemagglutinin (H) gene from the 1988 and 2002 isolates indicated distinct differences, suggesting the 2002 epidemic was caused by a new introduction of the virus rather than a persistent local strain, the F protein appears to be more conserved. nih.gov Epitope mapping using monoclonal antibodies against five structural proteins, including the F protein, from both the 1988 and 2002 isolates revealed no significant antigenic differences. nih.gov This suggests a high degree of conservation in the F protein's antigenic sites over the 14-year period between the two major epidemics. nih.gov The F protein's extracellular region is under strong functional constraints, which likely limits its rate of mutation. nih.gov
Further complicating the picture of PDV diversity is the characterization of a virus isolated from Baikal seals (Phoca sibirica), termed phocid distemper virus-2 (PDV-2). Genetic analysis of its F gene showed that PDV-2 is, paradoxically, more closely related to canine distemper virus (CDV) than to the original PDV from European harbor seals (PDV-1). nih.gov This has led to the suggestion that PDV-2 should be considered a strain of CDV that resulted from a cross-species infection, rather than a variant of PDV-1. nih.gov The putative F1/F2 cleavage site of the F protein is identical between PDV-1 and CDV, highlighting a conserved critical functional domain. nih.gov
Table 1: Comparison of Phocine Distemper Virus Isolates
| Feature | PDV (1988 Isolate) | PDV (2002 Isolate) | PDV-2 (Baikal Seal Isolate) |
| Host | European harbor seal (Phoca vitulina) | European harbor seal (Phoca vitulina) | Baikal seal (Phoca sibirica) |
| F Protein Antigenicity | Highly conserved compared to 2002 isolate | Highly conserved compared to 1988 isolate | Shows cross-reactivity with CDV |
| F Gene Phylogeny | Distinct from PDV-2 | Data primarily on H gene divergence | Closer to Canine Distemper Virus than to PDV-1 |
Inter-species Sequence Homology and Divergence with Other Morbillivirus F Proteins
The F protein of PDV shares significant sequence homology with the F proteins of other members of the Morbillivirus genus, which phylogenetically places PDV in close relation to canine distemper virus (CDV) and more distantly to measles virus (MV) and rinderpest virus (RPV). nih.gov
The most striking relationship is with CDV. The F protein of PDV (from the 1988 isolate) and the F protein of CDV share an 83% amino acid sequence identity. nih.gov This high degree of homology is consistent with the theory that PDV may have originated from a CDV-like ancestor that crossed from terrestrial carnivores to marine mammals. nih.gov This close evolutionary link is further supported by the identical length of the F0 precursor protein (537 amino acids) in both PDV and CDV. nih.gov
Despite the divergence, critical functional domains within the F protein are highly conserved across the genus. The hydrophobic fusion peptide at the N-terminus of the F1 subunit and the positions of cysteine residues are significantly conserved among paramyxovirus F proteins, including the morbilliviruses. nih.gov Likewise, amino acid residues within a hydrophobic pocket that serves as a binding site for fusion-inhibiting molecules are highly conserved among MV, RPV, and CDV, indicating a shared mechanism of fusion activation and a structurally related domain across these viruses. pnas.org This conservation of functionally essential regions underscores the common structural and mechanistic framework of the morbillivirus fusion apparatus.
Table 2: Amino Acid Sequence Identity of Morbillivirus F Proteins
| Virus Comparison | Amino Acid Identity (%) | Reference |
| Phocine Distemper Virus vs. Canine Distemper Virus | 83% | nih.gov |
| Rinderpest Virus vs. Measles Virus | 79.0% | nih.gov |
Structural Dynamics and Mechanistic Action of Phocine Distemper Virus F Protein
Conformational States and Transitions during Membrane Fusion
The fusogenic activity of the PDV F protein is governed by its transition through at least three distinct conformational states: a metastable pre-fusion state, a transient pre-hairpin intermediate state, and a highly stable post-fusion state. ebiohippo.comuniprot.orgnih.gov This conformational cascade is an irreversible process that provides the energy required for membrane fusion. nih.govnih.gov
Pre-fusion Conformation and Stability
In its initial state on the virion surface, the F protein exists as a trimer in a metastable, pre-fusion conformation. asm.orgnih.gov This conformation is synthesized as a precursor, F0, which is then cleaved by host cell proteases into two disulfide-linked subunits, F1 and F2. asm.org This cleavage is essential for priming the F protein for fusion and generates a new N-terminal hydrophobic region on the F1 subunit, known as the fusion peptide. nih.gov
The pre-fusion state is characterized by a high energy level, making it prone to conformational change once triggered. nih.gov However, its stability is intrinsically regulated to prevent premature activation. asm.org Studies on the closely related CDV have identified a central "pocket" in the globular head of the F protein that plays a significant role in modulating the stability of this pre-fusion complex. asm.org Mutations within this pocket can either destabilize the protein, leading to enhanced fusion activity, or in some cases, increase stability and resistance to fusion inhibitors. asm.org The stability of the pre-fusion F trimer is not dependent on the presence of the H protein but rather on an inherent energy barrier. asm.org
Post-fusion Conformation and Energetics
Upon activation, the F protein undergoes a dramatic and irreversible refolding into a highly stable, low-energy post-fusion conformation. nih.gov This transition is the driving force behind the merger of the viral and cellular membranes. The post-fusion structure is characterized by the formation of a six-helical bundle (6HB) core, a hallmark of class I fusion proteins. asm.org This structure is formed by the association of the N-terminal and C-terminal heptad repeat regions (HRA and HRB) of the F1 subunit. asm.org The formation of this exceptionally stable 6HB trimer-of-hairpins structure brings the fusion peptide and the transmembrane domain of the F protein into close proximity, facilitating the apposition and subsequent fusion of the two membranes. ebiohippo.comuniprot.org
Intermediate States and Dynamics
The transition from the pre-fusion to the post-fusion state is not instantaneous but proceeds through a transient intermediate known as the pre-hairpin intermediate. ebiohippo.comuniprot.orgnih.gov In this state, the fusion peptide has been propelled from its buried position in the pre-fusion trimer and inserted into the target cell membrane. nih.gov The F protein is extended in this conformation, bridging the viral and cellular membranes. The subsequent collapse of this intermediate into the stable post-fusion 6HB structure pulls the two membranes together, leading to the formation of a fusion pore and completion of the fusion process. nih.gov
Fusion Peptide Function and Membrane Interaction
The fusion peptide, a short, hydrophobic stretch of amino acids at the N-terminus of the F1 subunit, is a critical component of the fusion machinery. asm.orgnih.gov In the pre-fusion conformation, the fusion peptide is concealed within the F protein trimer. uniprot.org Upon activation, the conformational changes in the F protein expose the fusion peptide, allowing it to insert into the lipid bilayer of the host cell membrane. uniprot.org This insertion is a crucial initial step in anchoring the virus to the target cell and initiating the membrane destabilization that precedes fusion. The interaction of the fusion peptide with the membrane is a key determinant of the fusion process.
Interplay with Hemagglutinin (H) Protein in Viral Entry
The fusion activity of the PDV F protein is not autonomous but is strictly controlled by the hemagglutinin (H) protein, the viral attachment protein. plos.orgmdpi.com The H and F proteins form a complex on the surface of the virion. uniprot.org The H protein is responsible for binding to specific host cell receptors, such as Signaling Lymphocyte Activation Molecule (SLAM) and nectin-4. nih.gov This receptor binding event is the initial trigger for the cascade of conformational changes in the F protein that leads to membrane fusion. nih.govnih.gov
H Protein Binding and F Protein Activation Mechanism
The precise mechanism by which H protein receptor binding activates the F protein is a subject of intensive research. The current model suggests that receptor engagement by the H protein induces a series of conformational changes within the H protein itself. plos.orgnih.gov These changes are then transmitted to the associated F protein, likely through direct protein-protein interactions, causing it to overcome its activation energy barrier and initiate the transition to the post-fusion state. asm.orgnih.gov
Studies on morbilliviruses indicate that the stalk region of the H protein is crucial for F protein activation. plos.orgnih.gov It is proposed that receptor binding causes rearrangements in the H protein heads, which in turn leads to conformational changes in the H protein stalk. plos.org These stalk rearrangements are then thought to directly trigger the refolding of the F protein. asm.org This intricate interplay ensures that the potent fusogenic activity of the F protein is unleashed only at the appropriate time and place – upon successful docking of the virus to a susceptible host cell. nih.gov
Conformational Coupling and Signal Transduction
The membrane fusion process orchestrated by the Phocine Distemper Virus (PDV) is a sophisticated and tightly regulated event, critically dependent on the intricate interplay between the attachment (H) and fusion (F) glycoproteins. The F protein does not act autonomously; instead, its dramatic structural transformation from a metastable pre-fusion state to a highly stable post-fusion conformation is directly triggered by signals originating from the H protein upon its engagement with host cell receptors. This process of conformational coupling and signal transduction ensures that the potent fusogenic activity of the F protein is unleashed only at the precise time and location of viral attachment, preventing premature inactivation and facilitating successful entry into the host cell.
The entire fusion cascade is initiated by the H protein binding to specific receptors on the host cell surface, such as the Signaling Lymphocyte Activation Molecule (SLAM/CD150) on immune cells or Nectin-4 on epithelial cells. mdpi.comausmt.ac.irmdpi.com This binding event is the primary signal that sets in motion a cascade of conformational changes. ausmt.ac.ir It is understood that for morbilliviruses like PDV, the H protein exists as a tetramer, likely a dimer-of-dimers, on the virion surface. nih.govpnas.org Receptor engagement by the globular head domains of the H protein induces significant structural rearrangements that are transmitted through the protein's stalk region. ausmt.ac.irnih.gov This molecular signal is then relayed to the associated F protein trimer, which is held in a pre-fusion, spring-loaded state through its interaction with H. ausmt.ac.irnih.gov
While the precise mechanics for PDV are inferred from studies on closely related morbilliviruses like Canine Distemper Virus (CDV) and Measles Virus (MeV), the high degree of homology (83% between PDV and CDV F proteins) suggests a conserved mechanism. nih.gov The prevailing theory is the "provocateur" or "active triggering" model, where the receptor-bound H protein actively induces a conformational change in the F protein, lowering the energy barrier for its refolding. mdpi.comnih.gov This contrasts with earlier models that proposed H merely "released" a constrained F protein. Recent evidence indicates that morbillivirus F proteins are sufficiently stable to maintain their pre-fusion state without being constantly held in check by H, supporting the active triggering model. mdpi.com
Upon receiving the activation signal from H, the trimeric F protein undergoes a series of irreversible conformational changes. ausmt.ac.irmdpi.com This process is characterized by the transition through a key intermediate state known as the pre-hairpin. uniprot.org
Activation and Extension: The initial signal from H causes the F protein's globular head domains to rearrange, leading to the exposure and extension of the hydrophobic fusion peptide, which is located at the N-terminus of the F1 subunit. ausmt.ac.irasm.org This extended structure, driven by the formation of a three-helical bundle (3HB) from the Heptad Repeat A (HRA) regions, inserts the fusion peptide directly into the target host cell membrane. ausmt.ac.irasm.org
Hairpin Formation and Membrane Fusion: Following insertion into the host membrane, the pre-hairpin intermediate collapses. The Heptad Repeat B (HRB) regions, located closer to the viral membrane, fold back onto the central HRA coiled-coil. ausmt.ac.ir This action forms an extremely stable six-helical bundle (6HB) structure. uniprot.orgasm.org The formation of this 6HB is the primary force-generating event that pulls the viral envelope and the host cell plasma membrane into close apposition, overcoming the energy barriers to lipid mixing and leading to the formation of a fusion pore. pnas.orguniprot.org
Research on CDV has identified a central "pocket" within the globular head domain of the F protein that plays a crucial role in regulating the stability of the metastable pre-fusion state. asm.org Mutations within this pocket can either destabilize the protein, leading to enhanced fusion activity, or in some cases, increase resistance to fusion-inhibiting compounds. This highlights how the intrinsic stability of the F protein is a key determinant in the fusion process, working in concert with the triggering stimulus provided by the H protein and receptor complex. asm.org
The tables below summarize the key components and conformational states involved in this dynamic process.
Table 1: Key Proteins and Domains in PDV Fusion Machinery
| Component | Protein/Domain | Primary Function in Conformational Coupling & Signal Transduction |
| Attachment Protein | H Protein (Hemagglutinin) | Binds to host cell receptors (e.g., SLAM, Nectin-4), initiating the fusion cascade. mdpi.comnih.gov Undergoes conformational changes upon receptor binding to trigger the F protein. ausmt.ac.irnih.gov |
| H Protein Stalk | Transmits the conformational signal from the receptor-binding head domains to the associated F protein. nih.govpnas.org | |
| Fusion Protein | F Protein (Fusion) | A trimeric class I fusion protein that mediates the merger of viral and host cell membranes. uniprot.orgasm.org Exists in a metastable pre-fusion state until triggered by H. nih.gov |
| Fusion Peptide (FP) | A hydrophobic region at the N-terminus of the F1 subunit that inserts into the target cell membrane upon F protein activation. ausmt.ac.irasm.org | |
| Heptad Repeat A (HRA) | Forms a central three-helical bundle (3HB) during the pre-hairpin intermediate state. ausmt.ac.irasm.org | |
| Heptad Repeat B (HRB) | Folds back onto the HRA bundle to form the final, highly stable six-helical bundle (6HB), driving membrane fusion. uniprot.orgasm.org | |
| F Protein Head Domain | Regulates the stability of the pre-fusion conformation. A central "pocket" has been identified as a key regulatory microdomain in related morbilliviruses. asm.org |
Table 2: Conformational States of the Phocine Distemper Virus F Protein
| Conformational State | Description | Key Structural Features |
| Pre-fusion | A metastable, "spring-loaded" state maintained on the virion surface prior to receptor binding. nih.govuniprot.org | Compact, globular structure. The fusion peptide is buried within the trimer. HRA and HRB regions are in a pre-hairpin configuration. |
| Pre-hairpin Intermediate | A transient state formed after H-protein triggering, bridging the viral and host membranes. uniprot.org | The F protein extends. The fusion peptide is inserted into the host cell membrane. HRA forms a central three-helical bundle (3HB). ausmt.ac.irasm.org |
| Post-fusion | The final, highly stable, hairpin conformation. This is the lowest energy state. uniprot.org | HRB has folded back onto the HRA core, forming a thermostable six-helical bundle (6HB). This structure brings the viral and cellular membranes together, causing fusion. asm.org |
Role of F Protein in Phocine Distemper Virus Pathogenesis and Tropism
Contribution to Viral Entry and Replication Cycle
The initiation of PDV infection is contingent upon the coordinated actions of the H and F proteins. nih.govasm.org The H protein first binds to specific receptors on the surface of host cells, which for morbilliviruses are primarily the Signaling Lymphocyte Activation Molecule (SLAM or CD150) on immune cells and Nectin-4 on epithelial cells. ausmt.ac.irnih.gov This binding event is thought to trigger a series of conformational changes in the H protein, which in turn activates the F protein. ausmt.ac.irplos.org
The F protein is synthesized as an inactive precursor, F0, which is cleaved by host cell proteases, such as furin, into two disulfide-linked subunits: F1 and F2. researchgate.net This cleavage is essential for the protein's fusogenic activity. The F1 subunit contains a hydrophobic "fusion peptide" at its N-terminus, which is crucial for the membrane fusion process. uniprot.org Upon activation by the receptor-bound H protein, the F protein undergoes irreversible structural rearrangements. ausmt.ac.ir This refolding process exposes the fusion peptide, allowing it to insert into the target host cell membrane. researchgate.net Further conformational changes then pull the viral and cellular membranes into close proximity, leading to their merger and the formation of a fusion pore. This allows the viral nucleocapsid to be delivered into the cytoplasm, initiating the replication cycle. nih.govyoutube.com
The replication of the viral genome and transcription of viral genes occurs in the cytoplasm, orchestrated by the viral RNA-dependent RNA polymerase. nih.gov Newly synthesized viral proteins, including the F and H glycoproteins, are transported to the plasma membrane of the infected cell. nih.gov The expression of F protein on the cell surface is a key factor in the spread of the virus to neighboring cells.
Induction of Cell-Cell Fusion (Syncytium Formation)
A hallmark of morbillivirus infections, including that of PDV, is the formation of multinucleated giant cells, or syncytia. nih.gov This cytopathic effect is a direct consequence of the F protein's fusogenic activity being expressed on the surface of an infected cell. uniprot.org When an infected cell expresses PDV F and H proteins on its plasma membrane, it can fuse with adjacent, uninfected cells that bear the appropriate receptors. This process of cell-to-cell fusion allows the virus to spread without being exposed to the host's humoral immune response, such as neutralizing antibodies.
The mechanism of syncytium formation mirrors the process of viral entry. The H protein on the infected cell surface binds to receptors on a neighboring cell, triggering the F protein to mediate the fusion of the two cell membranes. nih.gov The extent of syncytium formation can be influenced by the specific properties of the viral F and H proteins. researchgate.net For instance, hyperfusogenic F proteins, which have a lower activation threshold, can lead to more extensive syncytia. nih.gov While this can facilitate rapid local spread, it may also lead to quicker recognition and elimination by the host's cellular immune system. nih.gov In some cases, such as in the central nervous system, a less fusogenic F protein might favor a persistent, non-cytolytic infection. researchgate.netasm.org Syncytia are commonly observed in the lungs of seals infected with PDV. nih.gov
Influence on Host Cell Susceptibility and Tissue Tropism
The tissue tropism of PDV, or the types of cells and tissues it can infect, is largely determined by the interaction between the viral H protein and specific host cell receptors. nih.govnih.gov However, the F protein plays a crucial, albeit secondary, role in this process. While the H protein dictates which cells the virus can bind to, the F protein is essential for executing the subsequent membrane fusion and entry. nih.gov The ability of the F protein to be triggered by the H protein upon receptor binding is therefore a critical factor in determining host cell susceptibility.
The primary receptors for morbilliviruses are SLAM (CD150), found on various immune cells like lymphocytes, macrophages, and dendritic cells, and nectin-4, located in the adherens junctions of epithelial cells. nih.govnih.govelsevierpure.com The initial replication of PDV typically occurs in lymphoid tissues, driven by the interaction with SLAM-expressing cells. nih.gov This leads to immunosuppression, a characteristic feature of distemper. Subsequently, the virus spreads to epithelial tissues in various organs, including the respiratory, gastrointestinal, and urinary tracts, by utilizing nectin-4 as a receptor. nih.govnih.gov The virus can also infect endothelial and neural cells, suggesting the potential involvement of other, less well-characterized receptors. nih.govnih.gov
The efficiency of fusion mediated by the F protein can vary depending on the specific host cell and the receptor involved, which can influence the pattern of viral dissemination and the resulting pathology. nih.gov
Modulation of Viral Virulence by F Protein Expression and Function
The virulence of phocine distemper virus is a complex trait influenced by multiple viral and host factors. The F protein contributes significantly to virulence through the level of its expression and its intrinsic fusogenic activity. nih.gov The region of the morbillivirus genome between the matrix (M) and F genes contains regulatory elements that control the transcription of the F gene. nih.gov Studies on the closely related canine distemper virus (CDV) have shown that this region modulates virulence by controlling the amount of F protein produced. nih.gov
A delicate balance of F protein expression appears to be crucial for optimal pathogenesis. nih.gov Overexpression of a highly fusogenic F protein can lead to extensive syncytia formation and rapid cell death. nih.gov While this might enhance local viral spread, it could also result in a more rapid clearance of the virus by the host immune system, potentially leading to an attenuated disease course. nih.gov Conversely, a lower level of F protein expression or a less fusogenic F protein might facilitate a more persistent infection, particularly in tissues like the central nervous system, by evading robust immune detection. researchgate.net
Mutations within the F protein itself can also alter its function and, consequently, the virulence of the virus. For example, mutations affecting the stability of the prefusion conformation or the interaction with the H protein can impact the efficiency of membrane fusion. nih.gov Hyperfusogenic F protein mutants have been associated with neuropathogenic phenotypes in measles virus, a related morbillivirus, highlighting the critical role of F protein function in disease outcome. nih.gov
Interactive Data Table: Morbillivirus Receptors and Associated Tropism
| Receptor | Protein Family | Primary Location | Associated Viral Tropism |
| SLAM (CD150) | Immunoglobulin superfamily | Immune cells (Lymphocytes, Macrophages, Dendritic cells) | Lymphoid tissue, initial site of replication, immunosuppression |
| Nectin-4 (PVRL4) | Immunoglobulin superfamily | Adherens junctions of polarized epithelial cells | Epithelial tissues (respiratory, gastrointestinal, urinary tracts), viral shedding |
Interactive Data Table: Factors in F Protein Modulating Virulence
| Factor | Mechanism | Impact on Pathogenesis |
| F Protein Expression Level | Controlled by genomic regulatory regions (e.g., M-F UTR). nih.gov | High expression can lead to increased syncytia and potential attenuation; balanced expression is key for systemic infection. nih.gov |
| Fusogenicity | Intrinsic property of the F protein, can be altered by mutations. nih.gov | Hyperfusogenicity can enhance local spread but may trigger a stronger immune response. nih.govnih.gov Reduced fusogenicity may favor persistent infections. researchgate.net |
| F Protein Stability | Stability of the prefusion conformation. nih.gov | Mutations can destabilize the prefusion state, potentially leading to a hyperfusogenic phenotype and altered virulence. nih.gov |
| H-F Protein Interaction | Efficient triggering of F by receptor-bound H. plos.org | Impaired interaction can reduce fusion efficiency and attenuate the virus. |
Immunological Significance of Phocine Distemper Virus F Protein
Antigenicity and Epitope Mapping
The antigenicity of the PDV F protein refers to its capacity to be recognized by and bind to the products of the adaptive immune system, namely antibodies and T-cell receptors. This recognition is a crucial first step in mounting an effective immune defense against the virus.
Identification of Neutralizing Epitopes
Neutralizing epitopes are specific regions on a viral protein that, when bound by antibodies, prevent the virus from infecting a host cell. For the PDV F protein, these epitopes are of paramount importance as antibodies targeting them can effectively block the fusion of the viral envelope with the host cell membrane, a critical step in the viral life cycle.
While much of the specific epitope mapping has been conducted on the closely related Canine Distemper Virus (CDV), the high degree of sequence homology between the F proteins of PDV and CDV allows for valuable inferences. nih.gov Studies have shown that the F protein is a significant target for neutralizing antibodies. nih.gov Although specific neutralizing epitope sequences for the PDV F protein are not extensively detailed in the available literature, research on other morbilliviruses highlights the importance of the F protein in inducing a protective antibody response. For instance, in the related Respiratory Syncytial Virus (RSV), monoclonal antibodies targeting specific sites on the prefusion conformation of the F protein have demonstrated potent neutralizing activity. nih.gov The identification of such crucial epitopes on the PDV F protein is a key area of ongoing research for the development of targeted antiviral therapies and vaccines.
Humoral Immune Response Induction
The humoral immune response involves the production of antibodies by B-lymphocytes. The PDV F protein is a potent inducer of this type of immunity. Following natural infection or vaccination, the host's immune system recognizes the F protein as foreign and generates a range of antibodies against it. nih.gov
Studies on seals infected with PDV have demonstrated the presence of a significant humoral immune response. nih.gov While the response in moribund and deceased seals was sometimes restricted to internal viral antigens, surviving animals typically develop a robust antibody response against the envelope glycoproteins, including the F protein. This antibody response is crucial for clearing the virus from the bloodstream and preventing reinfection. The humoral response to the F protein can be long-lasting, providing a degree of immunity against future encounters with the virus.
Cellular Immune Responses Elicited by F Protein
T-Helper Cell Epitopes
T-helper (Th) cells play a central role in orchestrating the adaptive immune response by activating other immune cells, such as B-cells and cytotoxic T-lymphocytes. The activation of Th cells is dependent on their recognition of specific viral peptides, known as Th epitopes, presented by antigen-presenting cells (APCs).
Due to the close genetic relationship between PDV and CDV, studies on the CDV F protein provide significant insights into the Th epitopes of the PDV F protein. A comprehensive study mapping the Th epitopes of the CDV F protein identified several key regions that stimulate canine T-helper cells. nih.gov A library of overlapping peptides spanning the entire CDV F protein was used to screen for T-cell reactivity. This research revealed two major clusters of Th epitopes located near the cleavage site of the F0 precursor protein, with other epitopes scattered throughout the F1 and F2 subunits. nih.gov One particular peptide, designated p35, was found to be highly stimulatory across different dog breeds, suggesting it could be a "promiscuous" Th epitope capable of binding to a wide range of Major Histocompatibility Complex (MHC) class II molecules. nih.gov
Table 1: Identified T-Helper Cell Epitopes in Canine Distemper Virus F Protein
| Peptide ID | Sequence | Location in F Protein | Key Findings | Reference |
| p35 | LSEIKGVIVHRLEGV | Near F0 cleavage site | Highly stimulatory in multiple dog breeds, considered a promiscuous Th epitope. | nih.gov |
| Cluster 1 | Multiple peptides | Around the F0 cleavage site | Major region for T-helper cell recognition. | nih.gov |
| Cluster 2 | Multiple peptides | Around the F0 cleavage site | Second major region for T-helper cell recognition. | nih.gov |
This table is based on data from studies on the Canine Distemper Virus F protein, which is highly homologous to the Phocine Distemper Virus F protein.
Antigen Presentation and Major Histocompatibility Complex Interaction
For the cellular immune response to be initiated, fragments of the F protein must be processed and presented by APCs on MHC molecules. Viral proteins synthesized within an infected cell are degraded into peptides, which are then loaded onto MHC class I molecules and transported to the cell surface. These MHC I-peptide complexes are recognized by cytotoxic T-lymphocytes (CTLs), which then kill the infected cell.
Exogenous viral proteins, such as those from inactivated virus vaccines or subunit vaccines containing the F protein, are taken up by APCs, processed in endosomes, and presented on MHC class II molecules. This presentation is crucial for the activation of T-helper cells. mdpi.com The interaction between the F protein-derived peptides and the MHC molecules is a critical determinant of the strength and specificity of the cellular immune response. In PDV-infected seals, a prominent upregulation of MHC class II has been observed in the central nervous system, associated with inflammatory responses dominated by T-cells. frontiersin.org
F Protein as a Target for Vaccine Development Strategies
The central role of the F protein in viral entry and its strong immunogenicity make it an excellent target for vaccine development against phocine distemper. Various vaccine strategies have been explored for morbilliviruses, with many focusing on inducing a robust immune response against the F protein.
Recombinant vaccine technologies offer a promising approach. This involves inserting the gene encoding the PDV F protein into a harmless vector, such as a poxvirus or adenovirus. The vector then expresses the F protein in the vaccinated animal, stimulating both humoral and cellular immunity without the risk of causing disease. For the related Bovine Respiratory Syncytial Virus (BRSV), a nanovaccine incorporating both the F and G proteins has been shown to protect neonatal calves from infection. nih.gov
Subunit vaccines, which consist of purified viral proteins, are another strategy. A vaccine composed of the PDV F protein, either alone or in combination with the hemagglutinin (H) protein, could potentially induce protective immunity. The stability of the F protein's prefusion conformation is crucial for inducing potent neutralizing antibodies, a lesson learned from RSV vaccine development. nih.gov
Virus-like particles (VLPs) represent a modern and effective vaccine platform. VLPs are non-infectious particles that mimic the structure of the native virus and can present the F protein in its natural conformation, leading to strong and effective immune responses.
Table 2: Vaccine Platforms Targeting Morbillivirus F Protein
| Vaccine Platform | Description | Advantages | Potential for PDV |
| Recombinant Viral Vectors | A harmless virus (e.g., canarypox, adenovirus) is engineered to express the F protein. | Induces both humoral and cellular immunity; good safety profile. | High potential; has been successful for other morbilliviruses. |
| Subunit Vaccines | Purified F protein, often adjuvanted to enhance the immune response. | High safety profile; precise composition. | Promising, especially if the prefusion conformation is stabilized. |
| Virus-Like Particles (VLPs) | Self-assembling particles that display the F protein in its native conformation. | Highly immunogenic; mimics natural infection without being infectious. | Excellent potential for inducing strong and specific immune responses. |
| DNA/mRNA Vaccines | Genetic material encoding the F protein is delivered to host cells for in-situ expression. | Rapid development and manufacturing; induces both humoral and cellular immunity. | A modern and promising approach for future PDV vaccine development. |
The development of an effective vaccine against PDV is crucial for the conservation of seal populations. The F protein, due to its immunological significance, remains at the forefront of these research and development efforts.
Rational Antigen Design for Recombinant Vaccines
The development of safe and effective vaccines against Phocine Distemper Virus is a critical goal for marine wildlife conservation. Rational antigen design for recombinant vaccines focuses on using specific viral proteins, such as the F protein, to elicit a protective immune response without the risks associated with live-attenuated viruses. nih.gov The F protein is a highly conserved and crucial component for viral entry, making it an excellent target for neutralization. nih.govmdpi.com
The core principle of rational design is to produce and deliver the F protein in a form that is highly immunogenic and stable. This involves several strategies:
Subunit Vaccines: This approach involves producing the F protein, or immunogenic portions of it, in a recombinant expression system. For the closely related Canine Distemper Virus (CDV), subunit vaccines have been developed using a bacterium-like particle (BLP) delivery platform. nih.gov In this system, the F glycoprotein (B1211001) is produced in a recombinant baculovirus-insect cell system and then displayed on the surface of the BLPs. This presentation mimics the structure of the native virus, enhancing its recognition by the immune system and triggering robust antibody and T-cell responses. nih.gov
DNA Vaccines: Another advanced strategy is the development of DNA vaccines. For CDV, DNA vaccines encoding the F protein have been formulated with lipid nanoparticles (LNPs). nih.govmdpi.com The DNA plasmid carries the genetic code for the F protein, and upon administration, the host's own cells produce the viral protein, stimulating an immune response. The LNP encapsulation protects the DNA and facilitates its delivery into cells, improving the vaccine's immunogenicity compared to naked DNA. nih.gov
Epitope-Based Vaccines: A more targeted approach involves identifying specific epitopes on the F protein that are recognized by the immune system. By focusing the immune response on these key regions, it's possible to create a more efficient vaccine. nih.gov This strategy relies on computational and experimental methods to map the B-cell and T-cell epitopes that are most likely to induce potent neutralizing antibodies and cell-mediated immunity. nih.gov
While many detailed studies on rational antigen design focus on the closely related Canine Distemper Virus, the principles are directly applicable to PDV. The F gene is a primary target for these technologies due to its essential function and its role in stimulating both humoral and cellular immunity. nih.gov The goal is to create non-replicating vaccines that are safe for a wide range of susceptible species, avoiding the potential for the vaccine to cause disease, which can be a concern with modified live vaccines. nih.govnih.gov
Comparative Immunogenicity in Animal Models
Evaluating the immunogenicity of vaccine candidates in animal models is a crucial step in their development. These studies compare different vaccine formulations and delivery methods to determine which provides the most robust and protective immune response. Due to the close antigenic relationship between PDV and Canine Distemper Virus (CDV), and the extensive research on CDV vaccines, these studies provide a valuable framework for understanding the potential immunogenicity of PDV F protein-based vaccines. proquest.com
Studies on CDV F protein-based vaccines have been conducted in various animal models, including mice, dogs, foxes, and raccoon dogs, demonstrating the protein's ability to induce protective immunity across different species.
DNA Vaccines in Multiple Species: A DNA vaccine encoding the F protein of a field CDV strain, encapsulated in lipid nanoparticles (p17F-LNP), was tested for immunogenicity. In mice, the vaccine induced robust neutralizing antibody (NAb) and cytokine responses. nih.gov When tested in dogs, two doses of a bivalent vaccine containing both F and H protein DNA (p17F/H-LNP) induced high levels of neutralizing antibodies that were sustained for over 300 days. nih.govmdpi.com The same bivalent vaccine also elicited significant NAb responses in foxes and raccoon dogs after a prime-boost immunization schedule. nih.govmdpi.com
Bacterium-Like Particle (BLP) Vaccines in Mice and Dogs: A subunit vaccine displaying the CDV F and H proteins on BLPs was evaluated in mice and dogs. In mice, the vaccine, combined with a colloidal manganese salt adjuvant, triggered strong CDV-specific antibody responses and a significant increase in interferon-gamma (IFN-γ)-secreting CD4+ and CD8+ T cells, indicating a potent cell-mediated immune response. nih.gov In dogs, the vaccine not only produced specific IgG antibodies but also elevated levels of IFN-γ and interleukin-6, along with an increase in CD4+ and CD8+ T cell populations. This comprehensive immune response provided effective protection against a challenge with a virulent CDV strain. nih.govnih.gov
These studies highlight that recombinant F protein, when delivered using modern platforms like DNA-LNPs or BLPs, is highly immunogenic in multiple animal species. The induction of both strong neutralizing antibody titers and a robust T-cell response is critical for protection against morbillivirus infections. While direct comparative studies using PDV F protein are less common in published literature, the data from CDV provides strong evidence for the F protein's potential as a protective antigen for seals and other susceptible marine mammals.
Interactive Data Table: Immunogenicity of a CDV DNA LNP Vaccine in Different Animal Models
| Animal Model | Vaccine Formulation | Key Immunogenicity Findings | Neutralizing Antibody (NAb) Titer |
| Mice | p17F-LNP (monovalent) | Induced robust NAb and cytokine responses. | Data not specified in log scale |
| Dogs | p17F/H-LNP (bivalent) | High, long-lasting NAb response for >300 days. | 8.43 log2 (at day 300) |
| Foxes | p17F/H-LNP (bivalent) | Significant boost in NAb titers after 2nd dose. | 6.79 log2 (at day 35) |
| Raccoon Dogs | p17F/H-LNP (bivalent) | Significant boost in NAb titers after 2nd dose. | 7.04 log2 (at day 35) |
Data sourced from studies on a Canine Distemper Virus (CDV) DNA vaccine encoding the F and H proteins. nih.govmdpi.com This data is presented as a model for the type of immunogenicity evaluation applicable to PDV F protein vaccines.
Compound and Protein List
| Name |
| F protein |
| Hemagglutinin (H) protein |
| Interleukin-6 |
| Interferon-gamma (IFN-γ) |
| IgG |
Advanced Research Methodologies for Phocine Distemper Virus F Protein
Recombinant Expression Systems for F Protein Production
The production of sufficient quantities of functional PDV F protein for structural and functional studies relies on recombinant expression systems. Mammalian cell lines are the preferred choice for expressing the F protein, as they provide the necessary post-translational modifications, such as glycosylation, which are crucial for its proper folding and function.
Commonly used cell lines include Human Embryonic Kidney 293T (HEK293T) and Vero cells (from African green monkey kidney). nih.govfrontiersin.org These cells are transfected with plasmids encoding the F protein. To enhance the stability and yield of the prefusion conformation of the F protein, which is inherently metastable, various protein engineering strategies are employed. One such strategy is the fusion of a GCNt trimerization motif to the C-terminus of the F protein ectodomain. nih.govnih.gov This modification helps to stabilize the trimeric structure of the soluble F protein (solF), facilitating its purification for downstream applications. nih.govnih.gov
The expressed recombinant F protein is typically purified from the cell culture supernatant using affinity chromatography. nih.gov The quality and purity of the recombinant protein are then assessed by methods such as SDS-PAGE and Western blotting. creative-biolabs.comnih.gov
Table 1: Recombinant Expression Systems for Morbillivirus F Protein
| Expression System | Cell Line | Modifications | Purpose |
| Mammalian | HEK293T, Vero | C-terminal GCNt trimerization motif | Stabilization of the prefusion trimer |
| Mammalian | Vero | None | Functional assays (e.g., cell-cell fusion) |
Structural Determination Techniques (e.g., Cryo-Electron Microscopy, X-ray Crystallography)
Determining the three-dimensional structure of the PDV F protein is paramount to understanding its mechanism of action. While specific structural data for the PDV F protein is not yet available, the high-resolution structure of the closely related CDV F protein ectodomain has been solved using cryo-electron microscopy (cryo-EM), providing a robust model for the PDV F protein. nih.govnih.govrcsb.org
X-ray crystallography is another powerful technique for determining protein structures at atomic resolution. nih.gov However, it requires the protein to form well-ordered crystals, which can be a significant challenge for large, glycosylated viral glycoproteins like the F protein. While the structure of the F protein from another paramyxovirus, Newcastle disease virus, has been determined by X-ray crystallography, this has not yet been achieved for the PDV or CDV F protein. nih.gov
Table 2: Structural Determination Data for Canine Distemper Virus F Protein Ectodomain (Model for PDV F Protein)
| Technique | Resolution | Key Findings | Reference |
| Cryo-Electron Microscopy | 4.3 Å | Prefusion conformation, trimeric structure, inhibitor binding site | nih.govrcsb.org |
In Vitro Functional Assays
A variety of in vitro assays are employed to functionally characterize the PDV F protein, particularly its ability to mediate membrane fusion, a key step in viral entry.
Membrane Fusion Assays
Membrane fusion assays are designed to measure the ability of the F protein, in conjunction with the attachment (H) protein, to merge lipid bilayers. These assays often utilize liposomes or cell-based systems. A common approach involves co-expressing the F and H proteins on the surface of cells and then monitoring the fusion of these cells with target cells that express the viral receptor, such as the signaling lymphocyte activation molecule (SLAM). nih.govmdpi.com The fusion process can be quantified by measuring the transfer of a fluorescent dye or the activity of a reporter gene that is only expressed upon cell fusion. nih.gov
Cell-Cell Fusion Assays
Cell-cell fusion, or syncytia formation, is a hallmark of morbillivirus infection and is directly mediated by the F and H proteins expressed on the surface of infected cells. nih.gov In a laboratory setting, this process can be recapitulated by co-transfecting cells with plasmids encoding the F and H proteins. nih.govnih.gov The extent of cell-cell fusion can be qualitatively assessed by microscopic observation of syncytia formation or quantitatively measured using reporter gene systems. nih.govnih.gov For instance, one population of cells can be engineered to express the F and H proteins along with a transcriptional activator, while a second population of target cells expresses a reporter gene under the control of a promoter that is responsive to the transcriptional activator. nih.gov Fusion of these two cell types leads to the activation of the reporter gene, providing a quantitative measure of fusion activity. nih.gov
Table 3: Representative Data from a Cell-Cell Fusion Assay of Canine Distemper Virus F Protein Mutants (Model for PDV F Protein Function)
| F Protein Mutant | Fusion Score | Cell Surface Expression (% of Wild-Type) |
| Wild-Type | 4+ | 100 |
| Mutant A | 0 | 95 |
| Mutant B | 2+ | 102 |
| Mutant C | 4+ | 98 |
| Fusion Score: 0 (no fusion) to 4+ (massive fusion) nih.gov |
Pseudotyped Virus Assays for Entry Studies
To study the entry process mediated by the PDV F and H proteins in a safe and controlled manner, researchers utilize pseudotyped virus systems. These systems involve the production of replication-defective viral cores from one virus (e.g., a retrovirus or vesicular stomatitis virus) that are "pseudotyped" with the envelope glycoproteins (F and H) of PDV. mdpi.com These pseudotyped viruses can infect target cells in a manner that is dependent on the PDV F and H proteins and the presence of the appropriate receptor on the target cell. mdpi.com The viral core typically carries a reporter gene, such as luciferase or a fluorescent protein, allowing for the quantification of viral entry by measuring the reporter gene expression in the infected cells. mdpi.com This approach is particularly useful for screening antiviral compounds that inhibit viral entry and for studying the host range of the virus.
Reverse Genetics Systems for Mutagenesis and Functional Analysis
Reverse genetics is a powerful tool that allows for the manipulation of the viral genome to study the function of specific genes and proteins. nih.gov For PDV, a reverse genetics system enables the introduction of specific mutations, deletions, or insertions into the F gene within the context of the entire viral genome. nih.gov By rescuing infectious recombinant viruses carrying these modified F genes, researchers can directly assess the impact of these changes on F protein function, viral replication, and pathogenesis. nih.gov
Q & A
Basic: What is the functional role of the F protein in PDV pathogenesis?
The F (fusion) protein mediates viral entry into host cells by facilitating membrane fusion between the viral envelope and host cell membrane. It is synthesized as an inactive precursor (F0) and cleaved into F1 and F2 subunits by host proteases, forming a heterodimer critical for fusion activity. Structural studies reveal conserved hydrophobic regions in F1 responsible for membrane insertion . Comparative analyses with other morbilliviruses (e.g., canine distemper virus, CDV) highlight sequence divergence in the F protein’s cleavage site, which may influence host tropism and pathogenicity .
Basic: What experimental methods are used to detect and quantify PDV F protein in host tissues?
- RT-qPCR : A duplex RT-qPCR protocol targets conserved regions of the PDV nucleocapsid (N) and F genes, enabling quantification even in degraded samples (limit of detection: 10–100 viral copies/μL) .
- Immunohistochemistry (IHC) : Polyclonal antibodies against PDV F protein can localize viral antigens in formalin-fixed tissues, though cross-reactivity with CDV requires validation via sequence-specific probes .
- Western Blotting : SDS-PAGE followed by probing with anti-F protein antibodies confirms protein expression and cleavage status .
Advanced: How can researchers resolve contradictions in phylogenetic data derived from PDV F protein sequences?
Discrepancies in phylogenetic trees may arise from recombination events or selection pressures. To address this:
- Bayesian Evolutionary Analysis : Use BEAST to model temporal and spatial spread, incorporating metadata (e.g., host population density, migration patterns) to test hypotheses about PDV emergence .
- Site-Specific Selection Analysis : Apply tools like HyPhy to identify positively selected residues in the F protein that correlate with host adaptation .
- Validation with Independent Genes : Compare F protein phylogenies with those from the H (hemagglutinin) or N genes to rule out stochastic noise .
Advanced: How to design experiments to study the F protein’s role in PDV entry and syncytia formation?
- In Vitro Mutagenesis : Introduce point mutations in the F protein’s fusion peptide (e.g., residues 100–120) and test membrane fusion efficiency using cell-cell fusion assays (e.g., luciferase reporter systems) .
- Protease Inhibition : Treat infected cells with protease inhibitors (e.g., camostat) to block F0 cleavage and quantify viral replication via plaque assays .
- CRISPR Knockout Models : Generate host cells lacking PDV F receptor candidates (e.g., SLAMF1) to assess receptor specificity .
Advanced: What methodologies enable comparative analysis of F protein antigenicity across morbilliviruses?
- Epitope Mapping : Use phage display libraries or peptide arrays to identify linear B-cell epitopes in the F protein. Cross-reactivity with CDV or measles virus F proteins can be tested via ELISA .
- Neutralization Assays : Incubate PDV with sera from animals vaccinated against CDV or measles virus; measure residual infectivity in Vero cells to assess cross-protection .
- Cryo-EM Structural Studies : Resolve the F protein’s prefusion and postfusion conformations to compare with CDV and identify conserved antigenic surfaces .
Advanced: How to model PDV transmission dynamics incorporating F protein variability?
- SIR Models : Integrate F protein sequence data (e.g., mutation rates) into compartmental models to predict outbreak trajectories. For example, a basic reproduction number (R₀) of 1.5–2.0 was estimated for PDV in high-density seal colonies .
- Molecular Clock Analysis : Use BEAST to estimate the time to most recent common ancestor (TMRCA) of PDV strains, linking F protein mutations to historical outbreaks (e.g., 1988 vs. 2002 epidemics) .
Basic: What bioinformatics tools are recommended for analyzing PDV F protein sequences?
- Sequence Alignment : MAFFT or Clustal Omega for aligning F protein sequences across morbilliviruses .
- Phylogenetic Trees : IQ-TREE with 1,000 bootstrap replicates to assess branch support .
- Conserved Domain Annotation : NCBI’s CDD or InterPro to identify fusion peptide regions and glycosylation sites .
Advanced: How to investigate the F protein’s interaction with host immune responses?
- Co-Immunoprecipitation (Co-IP) : Use anti-F protein antibodies to pull down interacting host proteins (e.g., TLR4) from infected cell lysates, followed by mass spectrometry .
- IFN-β ELISA : Measure type I interferon levels in F protein-stimulated macrophages to evaluate innate immune activation .
- T-Cell Proliferation Assays : Isolate T-cells from PDV-exposed seals and stimulate with F protein peptides to map CD4+/CD8+ epitopes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
